molecular formula C17H12O3 B181702 3,5-Diphenylcyclopentane-1,2,4-trione CAS No. 7003-69-2

3,5-Diphenylcyclopentane-1,2,4-trione

Cat. No.: B181702
CAS No.: 7003-69-2
M. Wt: 264.27 g/mol
InChI Key: OHQNFRSPZUPPSG-UHFFFAOYSA-N
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Description

“3,5-Diphenylcyclopentane-1,2,4-trione” is a chemical compound with the molecular formula C17H12O3 . It is also known by other names such as “1,3-Diphenylcyclopentane-2,4,5-trione”, “3,5-diphenyl-1,2,4-cyclopentanetrione”, and "1,2,4-Cyclopentanetrione, 3,5-diphenyl-" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 264.28 . More research would be needed to find the complete physical and chemical properties of “this compound”.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of related compounds, such as 1,5-diphenylpentane-1,3,5-trione, has been determined, providing insights into the molecular configurations of similar triketones (Cea‐Olivares et al., 1987).

Synthesis and Chemical Reactivity

  • The base-catalyzed reaction of 1,5-diphenyl-pentane-1,3,5-trione with aromatic/heteroaromatic 1,2-diones has been studied for synthesizing valuable compounds like 2,5-diaroyl-4-hydroxycyclopent-2-enones (Balachandran et al., 2019).

Formation of Chemosensors

  • Derivatives of 1,5-diphenyl-pentane-1,3,5-trione, such as 2,5-diaroyl-4-hydroxycyclopent-2-enones, are used as chemosensors for selective detection of ions like Fe3+ and Cu2+ (Balachandran et al., 2019).

Crystallographic Studies

  • Studies on the crystal structures of similar compounds provide insights into the geometric configuration of cyclopentane triones and their derivatives, contributing to the understanding of their chemical behavior (Beddoes et al., 1982).

Synthetic Applications

  • Compounds like 3,5-diphenylcyclopentane-1,2,4-trione are used in the synthesis of functionalized cyclopenta[b]furans, demonstrating their utility in organic synthesis (Yavari & Baharfar, 1997).

Polymerization Initiators

  • Derivatives of 1,5-diphenylpentane-1,3,5-trione, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, have been applied as initiators for the ring-opening polymerization of cyclic esters (Komarov et al., 2019).

Fluorescent Chemosensors

  • Tetrasubstituted cyclopentenone-based compounds are developed for the selective detection of Fe3+ and Cu2+ ions, showcasing the application of this compound derivatives in sensor technology (Balachandran, Deepthi & Suneesh, 2020).

Properties

IUPAC Name

3,5-diphenylcyclopentane-1,2,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNFRSPZUPPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285954
Record name 3,5-diphenylcyclopentane-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7003-69-2
Record name MLS002608524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diphenylcyclopentane-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction involving 3,5-diphenylcyclopentane-1,2,4-trione described in the research papers?

A1: The research describes a novel one-pot, three-component reaction utilizing this compound, dialkyl acetylenedicarboxylates, and alkyl isocyanides [, ]. This reaction efficiently produces dialkyl 2-(alkylamino)-5,6-dioxo-4a,7-diphenyl-4,4a,5,6-tetrahydrocyclopenta[b]pyran-3,4-dicarboxylates. This method offers a new route to synthesize these complex heterocyclic compounds, which could be valuable building blocks for various applications.

Q2: What are the advantages of this specific synthetic approach?

A2: The described reaction boasts several advantages. Firstly, it proceeds under mild conditions [, ], eliminating the need for harsh reagents or extreme temperatures. This simplifies the procedure and potentially minimizes unwanted side reactions. Secondly, the one-pot, three-component nature of the reaction streamlines the synthesis, making it time-efficient and cost-effective compared to multi-step approaches. This highlights the potential of this compound as a valuable reagent in organic synthesis.

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